molecular formula C13H13ClN2 B1333023 1-N-benzyl-4-chlorobenzene-1,2-diamine CAS No. 39235-92-2

1-N-benzyl-4-chlorobenzene-1,2-diamine

Cat. No. B1333023
CAS RN: 39235-92-2
M. Wt: 232.71 g/mol
InChI Key: XVEGCHXSQSIOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-N-benzyl-4-chlorobenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a benzyl group is attached to the nitrogen atom at the first position and a chlorine atom is substituted at the fourth position of the benzene ring. This structure is related to the compounds discussed in the provided papers, which focus on benzene-1,4-diamine derivatives with various substitutions that impact their physical properties and reactivity.

Synthesis Analysis

The synthesis of benzene-1,4-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is described as a mild and regioselective protocol. This process involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. The use of controlled-potential and constant current techniques ensures high yields and avoids the use of toxic reagents .

Molecular Structure Analysis

The molecular structure of benzene-1,4-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. X-ray diffraction analysis provides detailed insights into the crystal structure, as seen in the study of N-(2-Pyridylmethylene)benzene-1,4-diamine, which crystallizes in the orthorhombic system and forms supramolecular sheets stabilized by intermolecular hydrogen bonds and C–H···π stacking interactions . These structural features are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of benzene-1,4-diamine derivatives is influenced by their molecular structure. For example, the anodic oxidation of 2-aminodiphenylamine leads to the formation of 1-N-phenyl-o-benzoquinone diamine, which acts as a Michael acceptor in the synthesis of sulfonyl derivatives . The presence of substituents such as hydroxy, alkoxy, or sulfonyl groups can significantly alter the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,4-diamine derivatives are diverse. A series of liquid crystalline compounds based on benzene-1,4-diamines with double lateral H-bonds exhibit smectogenic properties, showing both tilted and non-tilted molecular orientations in their smectic phases. The transition temperatures and mesophases of these compounds are studied using differential scanning calorimetry and polarizing microscopy . Additionally, the aggregation-induced emission enhancement (AIEE) characteristics of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrate the impact of molecular aggregation on fluorescence properties, which can be applied in fluorescence sensing .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-N-benzyl-4-chlorobenzene-1,2-diamine” is used in chemical synthesis . It’s a compound that can undergo electrophilic aromatic substitution because aromaticity is maintained .
    • Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
    • Results : This process allows for the synthesis of benzene derivatives .
  • Copper-Catalyzed Reactions

    • Application : “1-N-benzyl-4-chlorobenzene-1,2-diamine” can be used in copper-catalyzed reactions .
    • Methods of Application : The specific methods of application in copper-catalyzed reactions are not detailed in the source .
    • Results : The outcomes of these reactions are not specified in the source .
  • Pharmaceutical Research

    • Application : This compound could potentially be used in pharmaceutical research . While the specific applications are not detailed in the source, benzene derivatives are often used in the development of new drugs .
    • Methods of Application : The specific methods of application in pharmaceutical research are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • Free Radical Bromination

    • Application : “1-N-benzyl-4-chlorobenzene-1,2-diamine” can undergo free radical bromination . This is a reaction that involves the substitution of a bromine atom for a hydrogen atom in an organic compound .
    • Methods of Application : The specific methods of application in free radical bromination are not detailed in the source .
    • Results : The outcomes of these reactions are not specified in the source .
  • Material Science

    • Application : This compound could potentially be used in material science . While the specific applications are not detailed in the source, benzene derivatives are often used in the development of new materials .
    • Methods of Application : The specific methods of application in material science are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • Electrophilic Aromatic Substitution

    • Application : “1-N-benzyl-4-chlorobenzene-1,2-diamine” can undergo electrophilic aromatic substitution . This is a reaction that involves the substitution of an electrophile for a hydrogen atom in an aromatic compound .
    • Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
    • Results : This process allows for the synthesis of benzene derivatives .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-N-benzyl-4-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEGCHXSQSIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368383
Record name N~1~-Benzyl-4-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-benzyl-4-chlorobenzene-1,2-diamine

CAS RN

39235-92-2
Record name N~1~-Benzyl-4-chlorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.